A Comprehensive Technical Guide to the Synthesis of 1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone
A Comprehensive Technical Guide to the Synthesis of 1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone
Executive Summary
This document provides an in-depth technical guide for the synthesis of 1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone (CAS No: 80104-73-0).[1][2] The synthesis is achieved through a robust and well-established Nucleophilic Aromatic Substitution (SNAr) reaction between 1-(3-aminophenyl)ethanone and 1-fluoro-2,4-dinitrobenzene. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and expert insights into process optimization and troubleshooting. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone is a diaryl amine derivative featuring a characteristic 2,4-dinitrophenyl (DNP) moiety. The DNP group is a classic functional handle in biochemistry and medicinal chemistry, famously utilized by Frederick Sanger in his pioneering work on protein sequencing.[3] The reaction of 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent) with primary amines is a cornerstone of peptide analysis and has been adapted for various applications, including the synthesis of novel chemical entities for drug discovery and materials science.
The synthetic strategy detailed in this guide is centered on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This approach is highly efficient and predictable due to the specific electronic properties of the reactants. The primary amine of 1-(3-aminophenyl)ethanone serves as the nucleophile, attacking the electron-deficient aromatic ring of FDNB, which is highly activated by two potent electron-withdrawing nitro groups.
The Chemistry: Mechanism and Rationale
The synthesis proceeds via a classical SNAr pathway, which is distinct from electrophilic aromatic substitution. The key to this reaction is the profound electron deficiency of the carbon atom attached to the fluorine in 1-fluoro-2,4-dinitrobenzene.
Causality Behind Experimental Choices:
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The Substrate: 1-Fluoro-2,4-dinitrobenzene is the ideal electrophile. The two nitro groups at the ortho and para positions strongly withdraw electron density from the aromatic ring by both inductive and resonance effects. This delocalization of negative charge stabilizes the intermediate and lowers the activation energy for the reaction. Fluorine is chosen as the leaving group because its high electronegativity contributes to the polarization of the C-F bond, making the carbon highly electrophilic, yet it is a sufficiently good leaving group in this activated system.[4]
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The Nucleophile: 1-(3-aminophenyl)ethanone provides the primary amine nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-poor aromatic ring.
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The Solvent: Ethanol is selected as the reaction solvent. It readily dissolves both reactants and is polar enough to support the charged intermediate. Furthermore, its boiling point allows the reaction to be conducted at an elevated temperature (reflux) to ensure a reasonable reaction rate.
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The Base: Sodium bicarbonate, a mild base, is incorporated to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Process Visualization: Synthetic Workflow
The following diagram outlines the complete workflow for the synthesis, purification, and characterization of the target compound.
Caption: Synthetic workflow from reactants to final product analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.
4.1 Materials and Reagents
| Compound Name | Molecular Formula | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| 1-(3-Aminophenyl)ethanone | C₈H₉NO | 135.16 | 1.35 | 10.0 | 1.0 |
| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 1.86 | 10.0 | 1.0 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 1.05 | 12.5 | 1.25 |
| Ethanol (95%) | C₂H₅OH | - | 75 mL | - | - |
| Deionized Water | H₂O | - | As needed | - | - |
4.2 Equipment
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250 mL round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Beakers and graduated cylinders
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Büchner funnel and vacuum flask
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TLC plates (silica gel), chamber, and UV lamp
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Melting point apparatus
4.3 Safety Precautions
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1-Fluoro-2,4-dinitrobenzene (FDNB) is toxic, corrosive, and a potent skin sensitizer. It can cause severe allergic reactions. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Ethanol is flammable. Keep away from open flames.
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Conduct all operations in a well-ventilated fume hood.
4.4 Step-by-Step Synthesis Procedure
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Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 1.35 g (10.0 mmol) of 1-(3-aminophenyl)ethanone in 50 mL of 95% ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.
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Addition of Base: To the solution, add 1.86 g (10.0 mmol) of 1-fluoro-2,4-dinitrobenzene followed by 1.05 g (12.5 mmol) of sodium bicarbonate.
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Reaction at Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.
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In-Process Monitoring (Trustworthiness Check): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting amine has disappeared.
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Isolation of Crude Product: After completion, allow the reaction mixture to cool to room temperature. Pour the resulting slurry into a beaker containing 200 mL of ice-cold water. A yellow-orange precipitate will form.
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Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.
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Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.
4.5 Purification by Recrystallization
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Transfer the crude solid to a beaker or Erlenmeyer flask.
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Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not dissolve, add small portions of hot water dropwise until a clear solution is obtained at the boiling point.[5]
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Allow the solution to cool slowly to room temperature. The purified product will crystallize out of the solution.
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To maximize yield, place the flask in an ice bath for 30 minutes.
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Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Characterization and Data Analysis
The identity and purity of the synthesized 1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone (MW: 301.26 g/mol ) should be confirmed by spectroscopic analysis.[1]
5.1 Physical Properties
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Appearance: Yellow to orange crystalline solid.
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Expected Yield: 75-85% (based on 1-(3-aminophenyl)ethanone as the limiting reagent).
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Melting Point: A sharp melting point is indicative of high purity.
5.2 Spectroscopic Data (Expected)
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Infrared (IR) Spectroscopy: [6]
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~3300 cm⁻¹: N-H stretching (secondary amine).
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~1680 cm⁻¹: C=O stretching (ketone).
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~1590, 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro groups (very strong absorptions).
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: (400 MHz, DMSO-d₆)
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δ ~10.0-9.8 (s, 1H): N-H proton.
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δ ~9.0 (d, 1H): Aromatic proton ortho to both nitro groups.
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δ ~8.4 (dd, 1H): Aromatic proton ortho to one nitro group.
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δ ~7.2-8.0 (m, 5H): Remaining aromatic protons.
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δ ~2.6 (s, 3H): Acetyl methyl group (-COCH₃).
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Mass Spectrometry (MS):
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[M]+: Expected molecular ion peak at m/z = 301.
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Conclusion
The synthesis of 1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone via Nucleophilic Aromatic Substitution is a reliable and high-yielding procedure. This guide provides a comprehensive framework, grounded in established chemical principles, to enable researchers to successfully prepare and characterize this valuable compound. By understanding the causality behind the procedural steps and employing rigorous analytical validation, this protocol serves as an authoritative resource for laboratory synthesis.
References
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MilliporeSigma. (n.d.). Ethanone, 1-[3-[(2,4-dinitrophenyl)amino]phenyl]-. Available at: [Link]
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Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Available at: [Link]
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Tanzania Journal of Science. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone. Available at: [Link]
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Carbohydrate Research. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Available at: [Link]
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